molecular formula C16H16Cl2N4OS2 B2530230 N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226435-99-9

N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2530230
CAS No.: 1226435-99-9
M. Wt: 415.35
InChI Key: XDINFARRPJSFMZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a chemical compound with the CAS registry number 1226435-99-9 . It has a molecular formula of C16H16Cl2N4OS2 and a molecular weight of 415.4 g/mol . The compound is identified by several names and identifiers, including VU0515228-1 and PubChem ID 5434386, and is offered with a purity of 90% or higher for research applications . This acetamide derivative features a thiomorpholine-substituted pyrazine core linked via a thioether bridge to an acetamide group bearing a 2,5-dichlorophenyl ring . Compounds with similar structural motifs, such as acetamide linkages and chloro-substituted phenyl rings, are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial and anticancer effects . Researchers utilize such compounds as molecular building blocks or screening compounds in drug discovery and development programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. For comprehensive handling, safety, and storage information, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4OS2/c17-11-1-2-12(18)13(9-11)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDINFARRPJSFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, with the CAS number 1226435-99-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16Cl2N4OS2C_{16}H_{16}Cl_2N_4OS_2, with a molecular weight of 415.4 g/mol. Its structure includes a dichlorophenyl group and a thiomorpholinopyrazine moiety, which are crucial for its biological activity.

PropertyValue
CAS Number1226435-99-9
Molecular FormulaC₁₆H₁₆Cl₂N₄OS₂
Molecular Weight415.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit significant inhibitory effects on certain enzymes relevant to disease pathways, particularly in neurodegenerative conditions.

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .
  • Antioxidant Activity : The presence of thiol groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress within cells .
  • Antimicrobial Properties : Some derivatives featuring similar structural motifs have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Pharmacological Effects

Research into the pharmacological effects of this compound is still emerging. However, initial findings indicate:

  • Neuroprotective Effects : By enhancing cholinergic neurotransmission through AChE inhibition, the compound may provide neuroprotective benefits.
  • Potential Anticancer Activity : Certain thiazole and thiomorpholine derivatives have been investigated for their anticancer properties, indicating that this compound might also possess similar activities .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focusing on the synthesis of compounds similar to this compound reported promising results regarding their AChE inhibitory activity. The synthesized compounds were evaluated using in vitro assays with IC50 values indicating effective inhibition .
  • Theoretical Studies : Computational studies have been employed to predict the binding affinity of this compound to target enzymes. These studies suggest that modifications in the structure can enhance its biological activity significantly .
  • Comparative Studies : Comparative analyses with other dichloro-substituted acetamides reveal that this compound exhibits unique biological profiles that warrant further investigation into its therapeutic potential .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing thiomorpholine and pyrazine derivatives exhibit promising anticancer properties. For instance, research has demonstrated that related compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A notable study explored the synthesis of similar compounds and their effects on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study focused on the synthesis of thioacetamides revealed that derivatives with similar structures exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential of thiomorpholine-containing compounds in protecting neuronal cells from oxidative stress. In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels, thereby offering neuroprotective benefits . This suggests that N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide could be a candidate for further development in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiomorpholine derivatives and tested their efficacy against breast cancer cell lines (MCF-7). The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than standard chemotherapeutics such as doxorubicin . This highlights the potential for further development of this compound as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, a compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-715 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
NeuroprotectiveNeuronal cell linesReduced ROS

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Analogues :

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Core Structure : Dichlorophenyl-acetamide with a thiazole ring.
  • Comparison :

  • The 2,5-dichlorophenyl group in the target compound vs. 2,6-dichlorophenyl in the analogue.
  • Thiazole () vs. pyrazine-thiomorpholine (target): Thiazole’s electron-rich nature contrasts with pyrazine’s electron-deficient aromatic system, which may alter electronic interactions in biological targets.
  • Crystal Packing : The analogue forms intermolecular N–H⋯N hydrogen bonds, contributing to stability . Similar interactions may occur in the target compound, depending on thiomorpholine’s conformation.

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (): Core Structure: Bromophenyl-acetamide with a triazinoindole-thioether. Comparison:

  • Triazinoindole’s fused heterocycle vs. pyrazine-thiomorpholine. The larger triazinoindole system may increase molecular weight (~100–150 Da difference) and reduce solubility compared to the target compound.
  • Synthesis : Both compounds use carbodiimide coupling (e.g., EDCl), suggesting similar synthetic accessibility and yields (~95% purity reported for analogues) .

2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (): Core Structure: Dibromo-substituted triazinoindole-acetamide. Comparison:

  • Bromine substituents vs. chlorine in the target compound. Bromine’s higher lipophilicity (clogP +0.5) may enhance membrane permeability but reduce aqueous solubility.

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (): Core Structure: Quinoxaline-linked acetamide. Comparison:

  • Quinoxaline’s bicyclic aromatic system vs. pyrazine. The extended π-system in quinoxaline may improve stacking interactions with DNA or enzymes but increase molecular rigidity.

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Properties of Selected Analogues
Compound Aromatic System Substituents logP* (Predicted) Solubility (mg/mL)* Key Interactions
Target Compound Pyrazine-thiomorpholine 2,5-dichlorophenyl ~3.2 ~0.05 (low) S–H bonds (thiomorpholine), Cl–π interactions
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 2,6-dichlorophenyl 2.8 0.1 N–H⋯N hydrogen bonds
N-(4-Bromophenyl)-triazinoindole-acetamide Triazinoindole 4-bromophenyl 4.1 <0.01 π-π stacking
Quinoxaline-acetamide Quinoxaline 2,3-diphenyl 3.9 0.02 Van der Waals, H-bonding
Key Observations :
  • Lipophilicity: The target compound’s logP (~3.2) is intermediate, balancing thiomorpholine’s polarity and dichlorophenyl’s hydrophobicity.
  • Solubility: Thiomorpholine’s sulfur and amine groups may improve aqueous solubility compared to triazinoindole or quinoxaline derivatives, though still low due to the dichlorophenyl group.
  • Stability : Hydrogen bonding in thiazole derivatives () enhances crystalline stability. The target compound’s thiomorpholine may adopt conformations that hinder packing, reducing melting point.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For analogous acetamides, thiomorpholine and pyrazine-thiol intermediates are typically synthesized under anhydrous conditions with solvents like dimethylformamide (DMF) or dichloromethane (DCM). Temperature control (e.g., 0–5°C for exothermic steps) and reaction times (12–24 hrs) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is standard .

Q. How should researchers characterize the structural and electronic properties of this compound?

X-ray crystallography (if single crystals are obtainable) provides definitive structural data, including bond angles and hydrogen-bonding patterns. For amorphous samples, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}). Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Pair experimental data with computational models to validate molecular geometry .

Q. What preliminary biological screening assays are appropriate for this compound?

Begin with in vitro antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus and Escherichia coli) and cytotoxicity testing (MTT assay on mammalian cell lines like HEK-293). For antitubercular potential, use Mycobacterium tuberculosis H37Rv strains in Lowenstein-Jensen medium. Dose-response curves (IC50_{50} values) and selectivity indices (SI = cytotoxic IC50_{50}/antimicrobial IC50_{50}) guide further optimization .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in bioactivity data between analogs?

For example, dichlorophenyl-substituted analogs show variable antimicrobial potency due to steric and electronic effects. Use structure-activity relationship (SAR) studies:

  • Replace thiomorpholine with morpholine to assess hydrogen-bonding impact.
  • Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrazine ring to enhance electrophilicity. Quantitative SAR (QSAR) models (e.g., CoMFA) correlate substituent effects with activity .

Q. What strategies optimize reaction yields during large-scale synthesis?

Pilot-scale reactions require solvent optimization (e.g., switching from DCM to toluene for easier recycling). Continuous flow chemistry reduces reaction times and improves reproducibility. Monitor intermediates via inline FTIR or HPLC. For thiomorpholine coupling, use peptide coupling agents (EDC/HOBt) at 50°C to achieve >80% yield. Scalable purification via recrystallization (ethanol/water) is preferable to chromatography .

Q. How do crystallographic data explain discrepancies in hydrogen-bonding networks across derivatives?

X-ray structures of related dichlorophenyl acetamides reveal that chloro-substituent positions dictate N–H···O hydrogen-bonding motifs. For example, synperiplanar alignment of the N–H bond with 2-chloro groups stabilizes intermolecular chains, while antiperiplanar conformations reduce packing efficiency. Use graph-set analysis (e.g., R22_2^2(8) motifs) to classify hydrogen-bonding patterns and correlate with solubility/stability .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) identifies binding poses. Molecular dynamics (MD) simulations (GROMACS, 100 ns) assess stability of ligand-protein complexes. Binding free energy calculations (MM-PBSA) quantify contributions from hydrophobic interactions and hydrogen bonds. Cross-validate with experimental IC50_{50} data to refine models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference ID
X-ray CrystallographySpace group P1, a = 7.1278 Å, α = 95.34°
1^1H NMR (DMSO-d6)δ 11.86 (thiazole NH), δ 3.54–3.65 (–CH2_2–)
HRMSm/z 446.30 (M+^+)

Q. Table 2. SAR Insights for Bioactivity Optimization

ModificationObserved EffectReference ID
Thiomorpholine → MorpholineReduced cytotoxicity (SI ↑ 2.5×)
Pyrazine –S– → –O–Antimicrobial IC50_{50} ↓ 40%
2,5-Dichlorophenyl → 2-ChloroLoss of antitubercular activity

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